Pyrazolidin-4-ol dihydrochloride
Description
Overview of Pyrazolidine (B1218672) Heterocycles: Structural Features and Significance in Organic Chemistry
Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and three carbon atoms in a saturated ring. This structure is the fully reduced form of pyrazole (B372694). The saturated nature of the pyrazolidine ring allows for a three-dimensional conformation, which is a key feature influencing its chemical and biological properties. nih.gov
The significance of pyrazolidines in organic chemistry is underscored by their utility as versatile synthetic intermediates. csic.es Their synthesis has been an active area of research, with numerous methods developed to construct this heterocyclic system. Common synthetic strategies include:
1,3-Dipolar Cycloadditions: This method has been a cornerstone of pyrazolidine synthesis. researchgate.net
Reactions of Hydrazines: The condensation of hydrazines with 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds is a frequently used approach. researchgate.netorganic-chemistry.org
Reduction of Pyrazoles and Pyrazolines: Existing pyrazole or pyrazoline rings can be reduced to yield the saturated pyrazolidine core. researchgate.net
Palladium-Catalyzed Reactions: Modern organometallic chemistry has introduced efficient methods, such as palladium-catalyzed alkene carboamination, for the generation of pyrazolidine rings. mdpi.com
The pyrazolidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. organic-chemistry.org The presence of the two nitrogen atoms allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.
Pyrazolidin-4-ol (B13295004) Dihydrochloride (B599025): A Specific Case Study within the Pyrazolidine Class
Pyrazolidin-4-ol dihydrochloride is a specific example of a functionalized pyrazolidine. While detailed research on this particular salt is not extensively documented in publicly available literature, its structure as a 4-hydroxy-substituted pyrazolidine places it within a class of compounds that have garnered interest in synthetic chemistry.
The synthesis of 4-hydroxypyrazolidine derivatives has been achieved with high yields and excellent stereoselectivity through organocatalytic methods. mdpi.com For instance, the reaction of in situ generated α-amino aldehydes with dimethyloxosulfonium methylide under Corey-Chaykovsky reaction conditions provides an efficient route to these compounds. mdpi.com
Table 1: Properties of Pyrazolidine Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₃H₁₀Cl₂N₂ | PubChem |
| Molecular Weight | 145.03 g/mol | PubChem |
| Parent Compound | Pyrazolidine | PubChem |
This data is for the parent pyrazolidine dihydrochloride, as specific data for the 4-ol variant is limited.
The hydroxyl group at the 4-position of the pyrazolidine ring offers a reactive handle for further chemical modifications, making compounds like this compound valuable as building blocks in the synthesis of more complex molecules.
Historical Context and Evolution of Research on Pyrazolidine Systems
The study of pyrazole and its derivatives dates back over a century, with the synthesis of pyrazolo[3,4-b]quinolines being reported as early as 1911. The initial focus was often on the aromatic pyrazole ring. Research into the saturated pyrazolidine system gained momentum as the importance of heterocyclic compounds in various applications, including pharmaceuticals and materials science, became more apparent.
Early synthetic methods often relied on classical condensation reactions. Over the decades, the synthetic toolbox for accessing pyrazolidines has expanded significantly. Key developments include the advent of 1,3-dipolar cycloaddition reactions, which provided a powerful and versatile method for constructing the five-membered ring.
More recently, the evolution of research has been marked by the development of stereoselective synthetic methods. The ability to control the three-dimensional arrangement of atoms in the pyrazolidine ring is crucial for the development of compounds with specific biological activities. The use of chiral catalysts in reactions such as the aza-Michael addition has enabled the enantioselective synthesis of pyrazolidines. nih.gov The application of modern analytical techniques, such as NMR spectroscopy, has also been instrumental in elucidating the structure and conformation of these complex molecules. researchgate.net
Properties
IUPAC Name |
pyrazolidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O.2ClH/c6-3-1-4-5-2-3;;/h3-6H,1-2H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBDTXBQWXAODC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNN1)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Pyrazolidin 4 Ol Dihydrochloride and Analogues
Traditional Synthetic Routes Utilizing Hydrazine (B178648) Derivatives
The foundational approaches to constructing the pyrazolidine (B1218672) ring involve the reaction of a hydrazine derivative with a suitable three-carbon electrophile. These methods have been established for decades and remain relevant for their directness and versatility in creating a wide range of pyrazolidine analogues.
Condensation Reactions with 1,3-Dihalopropanes
One of the oldest and most direct methods for the synthesis of the parent pyrazolidine ring involves the double nucleophilic substitution reaction between hydrazine and a 1,3-dihalopropane. csic.es This reaction proceeds via the formation of two new nitrogen-carbon bonds to close the five-membered ring.
The general reaction is as follows:
Reactants : Hydrazine (or a substituted hydrazine) and a 1,3-dihalopropane (e.g., 1,3-dichloropropane (B93676) or 1,3-dibromopropane).
Mechanism : The reaction is a classic bimolecular nucleophilic substitution (SN2) where the nitrogen atoms of hydrazine displace the halide leaving groups. The process typically requires a base to neutralize the hydrohalic acid formed as a byproduct.
Outcome : This method is effective for producing the basic pyrazolidine scaffold. Introducing substituents on the pyrazolidine ring can be achieved by using substituted hydrazines or substituted 1,3-dihalopropanes.
| Reactant 1 | Reactant 2 | Product | Reference |
| Hydrazine | 1,3-Dihalopropane | Pyrazolidine | csic.es |
| Substituted Hydrazine | 1,3-Dihalopropane | N-Substituted Pyrazolidine | csic.es |
Synthesis through Epichlorohydrin (B41342) Intermediates
A valuable pathway for producing hydroxylated pyrazolidines, such as the core structure of Pyrazolidin-4-ol (B13295004), utilizes epichlorohydrin as the three-carbon source. Epichlorohydrin's bifunctional nature, containing both an epoxide and a chloro-alkane, allows for a sequential reaction with hydrazine.
The reaction typically proceeds in two stages:
Initial Ring Opening : One of the nitrogen atoms of hydrazine attacks and opens the epoxide ring of epichlorohydrin. This step is regioselective and forms a hydrazino-alcohol intermediate.
Intramolecular Cyclization : The second nitrogen atom of the hydrazine intermediate then displaces the chloride ion via an intramolecular nucleophilic substitution to form the pyrazolidine ring, resulting in a 4-hydroxypyrazolidine derivative. csic.es
This method provides a direct route to the 4-hydroxy-substituted pyrazolidine core.
Cyclization with α,β-Unsaturated Carbonyl Compounds
The reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as enones or enals, is a widely employed method for synthesizing 5-hydroxypyrazolines, which can be considered close analogues or precursors to pyrazolidines. csic.esresearchgate.net The reaction mechanism involves a sequence of conjugate addition followed by intramolecular cyclization and dehydration.
Initial Step : The reaction begins with a Michael-type conjugate addition of the hydrazine to the β-carbon of the unsaturated system.
Cyclization : The resulting enolate or a tautomeric intermediate undergoes intramolecular condensation, where the terminal nitrogen attacks the carbonyl carbon to form a five-membered heterocyclic ring, typically a 5-hydroxypyrazoline. researchgate.net
Further Reactions : Depending on the reaction conditions and the structure of the substrates, the intermediate 5-hydroxypyrazoline can sometimes be isolated or may undergo dehydration to form the more stable pyrazole (B372694) ring. cyberleninka.ru However, under controlled conditions, the hydroxylated intermediate can be obtained. For instance, the reaction of highly reactive perfluoro-α,β-unsaturated ketones with hydrazine has been shown to yield stable 5-hydroxy-5-(trifluoromethyl)pyrazolidine derivatives. researchgate.net
| Hydrazine Derivative | Carbonyl Compound Type | Intermediate/Product | Reference |
| Hydrazine | α,β-Unsaturated Ketone | 5-Hydroxypyrazoline | researchgate.net |
| Phenylhydrazine | Chalcone | 1-Phenyl-2-pyrazoline | researchgate.net |
Approaches from β-Dicarbonyl Compounds
The condensation of β-dicarbonyl compounds (like 1,3-diketones or β-ketoesters) with hydrazines is a classic and highly efficient route for the synthesis of pyrazoles. nih.govmdpi.com This reaction is particularly relevant as it proceeds through key intermediates that are structurally related to pyrazolidines. The reaction mechanism is well-studied and can be directed to yield different products. researchgate.net
The key intermediate in this reaction is often a 3,5-dihydroxypyrazolidine, which is formed reversibly. researchgate.net This intermediate is generally not stable and readily dehydrates to form a pyrazoline, which then aromatizes to the final pyrazole product. The regioselectivity of the final pyrazole is controlled by which hydroxyl group is eliminated, a process influenced by the substituents and reaction conditions. researchgate.net The formation of these hydroxylated pyrazolidine intermediates highlights the potential of this method for accessing pyrazolidin-ol structures if the reaction can be halted before complete dehydration.
Preparation from Hydrazides
Hydrazides (acylhydrazines) serve as versatile precursors for the synthesis of N-acylpyrazolidines and other heterocyclic systems. csic.es The acyl group can function as a protecting group or as a point for further functionalization. The synthesis of pyrazole derivatives from hydrazides, such as galloyl hydrazide, has been demonstrated through Vilsmeier-Haack type reactions on hydrazone intermediates. chemmethod.com
The general strategy involves:
Formation of a hydrazone by condensing the hydrazide with a ketone or aldehyde.
Cyclization of the resulting hydrazone. For example, treatment with reagents like phosphorus oxychloride (POCl₃) in DMF can induce cyclization and formylation to yield 4-formylpyrazole derivatives. chemmethod.com
While these examples lead to pyrazoles, the use of hydrazides as starting materials is a valid traditional strategy for introducing an N-acyl group into the final heterocyclic product, including pyrazolidines. csic.es
Synthesis via Oxidation of 1,3-Diaminopropanes
A less common but industrially significant method for preparing the parent pyrazolidine is the oxidation of 1,3-diaminopropane (B46017). csic.es This process is described as an intramolecular Raschig amination. researchgate.net The reaction uses an oxidizing agent, such as sodium hypochlorite, to facilitate an intramolecular cyclization.
The proposed mechanism involves a multi-step process:
Sequential chlorination of the amino groups of 1,3-diaminopropane to form N-chloro and subsequently N,N'-dichloro-1,3-diaminopropane intermediates.
Dehydrohalogenation of the dichloro-derivative.
Intramolecular cyclization to form a pyrazoline.
Subsequent reduction or further reaction steps yield the saturated pyrazolidine ring.
A study focused on the kinetics of this reaction found that the yield of pyrazolidine is highly dependent on the initial reactant concentrations and pH. researchgate.net This method stands out as it builds the N-N bond during the cyclization process, in contrast to the other methods which start with a pre-formed N-N bond in the hydrazine reactant.
Modern Cycloaddition Strategies for Pyrazolidine Ring Formation
Cycloaddition reactions represent a powerful and atom-economical approach to constructing the five-membered pyrazolidine ring system. These reactions, particularly [3+2] cycloadditions, allow for the rapid assembly of the heterocyclic core with a high degree of stereocontrol.
1,3-Dipolar Cycloaddition Reactions of Hydrazones and Azomethine Imines
The 1,3-dipolar cycloaddition is a cornerstone in the synthesis of five-membered heterocycles. wikipedia.orgorganic-chemistry.orgnih.gov This pericyclic reaction involves the reaction of a 1,3-dipole with a dipolarophile. wikipedia.orgorganic-chemistry.org In the context of pyrazolidine synthesis, hydrazones and azomethine imines are key 1,3-dipoles.
Hydrazones can be converted in situ into azomethine imines, which then react with alkenes in a [3+2] cycloaddition to yield pyrazolidines. This transformation is often facilitated by heat or the presence of a catalyst. The reaction of alkene-tethered α-ketocarboxylic acid derivatives with monosubstituted hydrazines can lead to the formation of highly substituted cis-cyclopentapyrazolidine ring systems. nih.gov In some cases, these reactions are accelerated by protic or Lewis acids. nih.gov
Azomethine imines, which are 1,3-dipoles of the aza-allyl type, can be generated in situ or used as stable, isolable compounds. nih.gov They react with a wide range of dipolarophiles, including electron-rich and electron-poor olefins, to form pyrazolidines. nih.gov The intramolecular version of this reaction has been employed to construct complex heterocyclic structures containing the pyrazolidine ring. nih.gov
[3+2]-Cycloaddition Mechanisms and Stereocontrol
The [3+2] cycloaddition reaction is a concerted process that allows for the stereospecific transfer of the stereochemistry of the reactants to the product. wikipedia.org This high degree of stereocontrol is a major advantage of this methodology. The regioselectivity of the cycloaddition, which determines the orientation of the dipole and dipolarophile in the product, is governed by both electronic and steric factors and can often be predicted using frontier molecular orbital (FMO) theory. wikipedia.org
In the synthesis of functionalized pyrazolidines, such as 4-hydroxypyrazolidines, the stereochemistry at the newly formed stereocenters is of paramount importance. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in these reactions. For instance, the in situ generation of α-amino aldehydes followed by their reaction with dimethyloxosulfonium methylide under Corey-Chaykovsky reaction conditions can produce 4-hydroxypyrazolidine derivatives with excellent enantio- and diastereoselectivities. organic-chemistry.org This organocatalytic sequential method provides an efficient route to anti-1,2-aminoalcohols. organic-chemistry.org
A plausible mechanism for the stereoselective synthesis of pyrazolidines involves a stepwise cycloaddition in some cases, as suggested by studies on the stereochemistry of the intermediate pyrazolidines formed from the reaction of N-arylhydrazones with nitroolefins. organic-chemistry.org
Catalytic and Green Chemistry-Driven Synthesis
The principles of green chemistry, which aim to reduce waste and energy consumption, have significantly influenced the development of new synthetic methodologies. This section explores catalytic and environmentally benign approaches to the synthesis of pyrazolidine derivatives.
Enzyme-Mediated Synthetic Pathways
The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. Lipases, in particular, have been explored for the synthesis of various ester derivatives. researchgate.net While direct enzymatic synthesis of Pyrazolidin-4-ol dihydrochloride (B599025) is not widely reported, lipase-catalyzed reactions can be employed in the preparation of key intermediates. For example, lipases can catalyze the stereoselective acylation or hydrolysis of alcohol precursors, which could be a strategy to obtain enantiomerically enriched pyrazolidinol derivatives.
Recent research has demonstrated the use of immobilized Thermomyces lanuginosus lipase (B570770) (TLL) for the regioselective synthesis of 1,3,5-trisubstituted pyrazole derivatives in a one-pot, three-component reaction. While this example leads to pyrazoles, it highlights the potential of enzymatic catalysis in the synthesis of related nitrogen-containing heterocycles.
Microwave-Assisted Reaction Protocols
Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry tool due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. ptfarm.plyoutube.com Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and enhance product selectivity. youtube.com
The synthesis of pyrazoline and pyrazole derivatives has been successfully achieved using microwave-assisted methods. For instance, the reaction of chalcones with isoniazide in the presence of piperidine (B6355638) under microwave irradiation yields 2-pyrazoline (B94618) derivatives in significantly shorter reaction times compared to conventional heating. ptfarm.pl Similarly, a one-pot microwave-assisted synthesis of pyrazolo[3,4-b]quinolines has been developed, offering a safe, economic, and convenient route to these bioactive compounds. ptfarm.pl While specific data for the microwave-assisted synthesis of Pyrazolidin-4-ol dihydrochloride is scarce, the successful application of this technology to related structures suggests its potential for the efficient synthesis of this target molecule and its analogues.
| Starting Materials | Product | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Chalcones, Isoniazide | 2-Pyrazoline derivatives | Microwave (640W), Piperidine, 8-10 min | Not specified | ptfarm.pl |
| 2-Chloroquinoline-3-carbaldehyde, 2,4-Dinitrophenylhydrazine | Pyrazolo[3,4-b]quinoline | Microwave (1000W), Water, 2-5 min | High | ptfarm.pl |
| Acetylnaphthalene, Brominated benzaldehyde (B42025) hydrazones | Brominated pyrazoline analogues | Microwave | 82-97 | researchgate.net |
| 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NaOH, MeI | 2-(Methylsulfanyl)pyrazolo[1,5-a] wikipedia.orgptfarm.plresearchgate.nettriazin-4(3H)-ones | Microwave, Sequential one-pot | High | nih.gov |
Solid-Phase Synthesis Techniques
Solid-phase synthesis (SPS) has revolutionized the generation of large libraries of compounds for drug discovery and other applications. crsubscription.com This technique involves attaching a starting material to a solid support (resin) and carrying out a sequence of reactions. The key advantage of SPS is the ease of purification, as excess reagents and by-products can be simply washed away. crsubscription.com
The solid-phase synthesis of various heterocyclic scaffolds, including pyrazoles and pyrazolopyridines, has been reported. nih.govmdpi.com For instance, a general method for the solid-phase synthesis of pyrazolopyridines involves the 1,3-dipolar cycloaddition of polymer-bound alkynes to azomethine imines generated in situ. nih.gov The resulting cycloadducts can then be cleaved from the resin to yield the final products. nih.gov
The construction of pyrazole-fused benzopyran libraries has also been achieved using solid-phase synthesis, demonstrating the versatility of this approach for creating diverse molecular scaffolds. mdpi.com While a specific solid-phase synthesis of this compound has not been detailed in the literature, the established methodologies for related structures provide a clear roadmap for the development of such a synthetic route. This would be particularly valuable for the rapid generation of a library of Pyrazolidin-4-ol analogues for biological screening.
| Scaffold | Key Reaction on Solid Support | Building Blocks | Library Size/Diversity | Reference |
|---|---|---|---|---|
| Pyrazolopyridines | 1,3-Dipolar cycloaddition | Polymer-bound alkynes, N-aminopyridine iodides | Not specified | nih.gov |
| Pyrazoles and Isoxazoles | Claisen condensation, α-alkylation, cyclization | Acetyl carboxylic acids, carboxylic acid esters, hydrazines/hydroxylamine | 11760 compounds | ptfarm.pl |
| Pyrazolo[4,3-d] organic-chemistry.orgptfarm.plresearchgate.nettriazin-4-ones | Amide coupling, cyclization | Triazene carboxylate, various amines | Library of diverse analogues | clockss.org |
| Δ2-Pyrazolines | [3+2] Dipolar cycloaddition | Alkenoyl oxazolidinones, hydrazonyl halides | Focused library | nih.gov |
Mechanochemical Synthesis Approaches
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. While specific research on the mechanochemical synthesis of this compound is not extensively documented, the broader application of these techniques to pyrazole and its derivatives suggests a promising avenue for exploration.
A recent review highlights the use of mechanochemical methods, alongside microwave and ultrasound irradiation, for the synthesis of pyrazole derivatives with anticancer properties. rsc.org Mechanochemical activation, typically achieved through ball milling, offers several advantages, including reduced solvent usage, shorter reaction times, and access to novel reaction pathways. rsc.org These solvent-free or low-solvent conditions align with the principles of green chemistry, making it an attractive strategy for industrial applications. rsc.org The development of continuous flow methods using twin-screw extruders further enhances the potential for scalable and controlled mechanochemical synthesis of heterocyclic compounds. rsc.org
Although less common than microwave or ultrasound-assisted synthesis, mechanochemistry's potential in producing active pharmaceutical ingredients (APIs) is increasingly recognized. rsc.org The application of these techniques to the synthesis of the pyrazolidine core, a saturated analog of pyrazole, could offer a direct and environmentally benign route to Pyrazolidin-4-ol and its derivatives. Future research in this area could focus on adapting known cyclization reactions for the formation of the pyrazolidine ring under mechanochemical conditions, potentially from precursors like substituted hydrazines and 1,3-dicarbonyl compounds, which are commonly used in traditional pyrazole synthesis. mdpi.comnih.gov
Regioselective and Stereoselective Synthesis of Substituted Pyrazolidin-4-ol Derivatives
The biological activity of pyrazolidine derivatives is often intrinsically linked to the specific arrangement of substituents on the heterocyclic ring. Therefore, the development of regioselective and stereoselective synthetic methods is crucial for accessing a diverse range of functionalized pyrazolidin-4-ols with tailored properties.
Asymmetric Synthetic Methodologies
The creation of chiral centers with high enantiomeric purity is a cornerstone of modern drug discovery. Asymmetric synthesis provides a powerful tool to obtain specific stereoisomers of pyrazolidin-4-ol, which may exhibit distinct pharmacological profiles.
Organocatalysis has emerged as a particularly effective strategy for the asymmetric synthesis of heterocyclic compounds. nih.gov Chiral organocatalysts can facilitate various transformations, including cascade reactions, to produce highly functionalized pyrazolidine derivatives with excellent enantioselectivity. nih.gov For instance, direct catalytic asymmetric synthesis of pyrazolidines has been achieved through metal-free catalysis, highlighting the potential of this approach. nih.gov
While direct asymmetric synthesis of pyrazolidin-4-ol is not extensively reported, related structures have been successfully synthesized using asymmetric methods. For example, the organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been developed to produce chiral compounds containing a pyrazole moiety with high enantioselectivities (83–94% ee). rsc.org Furthermore, the reactivity of pyrazolin-5-one derivatives has been exploited in the asymmetric synthesis of highly functionalized pyrazoles and pyrazolones using both organo- and metal-catalysts. rsc.org These methodologies could potentially be adapted for the synthesis of chiral pyrazolidin-4-ol derivatives.
Another approach involves the diastereoselective reduction of chiral precursors. For instance, the reduction of 2-pyrazolines using reagents like Superhydride (LiEt3BH) can lead to pyrazolidine derivatives with high cis-diastereoselectivity. acs.orgnih.govresearchgate.net By starting with enantiomerically pure pyrazolines, this method could provide access to chiral substituted pyrazolidines.
The following table summarizes selected asymmetric synthetic approaches relevant to pyrazolidine and its analogs:
| Catalyst/Method | Substrates | Product Type | Enantiomeric/Diastereomeric Excess | Reference |
| Organocatalysis | Various aldehydes and hydrazines | Pyrazolidine derivatives | High | nih.gov |
| Bifunctional thiourea | Pyrazol-5-ones and 3-methyl-4-nitro-5-alkenylisoxazoles | Chiral isoxazole-pyrazole compounds | 83–94% ee | rsc.org |
| Superhydride (LiEt3BH) reduction | 2-Pyrazolines | cis-Pyrazolidines | Excellent diastereoselectivity | acs.orgnih.govresearchgate.net |
Regioselective Functionalization Strategies
Controlling the position of functional groups on the pyrazolidine ring is essential for tuning the molecule's properties. Regioselective synthesis ensures that substituents are introduced at specific and desired locations.
The synthesis of substituted pyrazoles, the unsaturated counterparts of pyrazolidines, often relies on the condensation of 1,3-dicarbonyl compounds with hydrazines. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both reactants. mdpi.comnih.gov For example, the use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide, has been shown to significantly improve the regioselectivity in the synthesis of 1-aryl-3,4,5-substituted pyrazoles. nih.gov
One-pot syntheses of highly functionalized phenylaminopyrazoles have been developed, demonstrating excellent chemo- and regioselectivity. nih.gov These methods often involve the careful control of reaction conditions to direct the cyclization and subsequent functionalization steps.
The regioselective functionalization of the pyrazole ring itself has also been explored. For instance, Pd(II)-catalyzed direct functionalization of the C4-H bond of antipyrine (B355649) derivatives has been reported. rsc.org While this applies to a pyrazolone (B3327878) system, it demonstrates the feasibility of selectively targeting specific positions on the heterocyclic core. Another example is the regioselective synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. rsc.org
For pyrazolidines, regioselectivity can be achieved through the controlled reduction of pyrazolines. The reduction of the C=N double bond in 2-pyrazolines is a regioselective process that leads to the corresponding pyrazolidine. acs.orgnih.govresearchgate.net
The following table highlights some regioselective functionalization strategies:
| Method | Substrates | Product | Key Feature | Reference |
| Condensation in DMAc | 1,3-Diketones and arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | High regioselectivity | nih.gov |
| One-pot condensation | Active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines | Highly functionalized phenylaminopyrazoles | High chemo- and regioselectivity | nih.gov |
| Pd(II)-catalyzed C-H activation | Antipyrine derivatives and maleimides/quinones | C4-functionalized pyrazolones | Regioselective C4-functionalization | rsc.org |
| Reduction of 2-pyrazolines | 2-Pyrazolines | Pyrazolidines | Regioselective reduction of C=N bond | acs.orgnih.govresearchgate.net |
Chemical Reactivity and Mechanistic Studies of Pyrazolidin 4 Ol Dihydrochloride Systems
Fundamental Reactivity Patterns of the Pyrazolidine (B1218672) Ring System.csic.esscispace.comorganic-chemistry.orgnih.gov
The pyrazolidine ring exhibits a rich and varied reactivity, influenced by the presence of its two nitrogen atoms and the substituents on the ring carbons. csic.es The fundamental reactivity patterns involve reactions at the nitrogen atoms, such as acylation and alkylation, as well as transformations involving the carbon backbone. csic.espharmaguideline.com
The nitrogen atoms of the pyrazolidine ring are nucleophilic and readily undergo substitution reactions. Acylation, the introduction of an acyl group (R-C=O), is a common transformation. csic.es For instance, pyrazolidines can be acylated with acyl chlorides or anhydrides to form N-acylpyrazolidines. csic.es These reactions are often carried out in the presence of a base to neutralize the acid byproduct.
Functional group transformations on the pyrazolidine ring can lead to a diverse array of derivatives. The hydroxyl group in pyrazolidin-4-ol (B13295004) can be a site for further reactions. For example, it can be esterified or etherified. Additionally, the carbon atoms of the ring can be functionalized. mdpi.com Palladium-catalyzed reactions have been employed for the carboamination and carboetherification of alkenes to generate pyrazolidine derivatives. organic-chemistry.org
A variety of functionalized pyrazolidine derivatives can be synthesized through different strategies. For example, highly functionalized derivatives with amine and nitrile groups can be prepared, which are valuable for subsequent chemical transformations. mdpi.com The synthesis of pyrazolidine derivatives can also be achieved through multi-component reactions, allowing for the efficient construction of complex molecules. mdpi.com
Table 1: Examples of Substitution and Functional Group Transformation Reactions in Pyrazolidine Systems
| Starting Material | Reagent(s) | Product Type | Reference |
| Pyrazolidine | Acyl chloride/anhydride | N-Acylpyrazolidine | csic.es |
| Aryl chlorides, Alkenes | Pd(OAc)₂, S-Phos | Functionalized Pyrazolidines | organic-chemistry.org |
| Arylidenemalononitriles | Various reagents | Highly functionalized pyrazolidine derivatives | mdpi.com |
| Hydrazines, Nitriles, Benzenethiols | Iodine (catalyst) | Aminopyrazole-thioether derivatives | mdpi.com |
This table provides a generalized overview of common reaction types and does not represent specific reaction conditions for Pyrazolidin-4-ol Dihydrochloride (B599025).
The pyrazolidine ring can undergo both oxidation and reduction reactions. Oxidation of pyrazolidines can lead to the formation of pyrazolines (dihydropyrazoles) and subsequently to pyrazoles, which are aromatic heterocyclic compounds. csic.esresearchgate.net The oxidation can be carried out using various oxidizing agents. For instance, air oxidation of 1,4-disubstituted pyrazolidine-3,5-diones in the presence of triethylamine (B128534) leads to the corresponding 4-hydroxy-substituted compounds. scispace.com
Conversely, the reduction of pyrazole (B372694) or pyrazoline derivatives can yield pyrazolidines. csic.es For example, the hydrogenation of pyrazoles can first produce pyrazolines and then pyrazolidines. researchgate.netresearchgate.net This process typically involves the use of a metal catalyst, such as palladium or platinum, and a source of hydrogen.
The synthesis of 4-hydroxypyrazolidine derivatives can be achieved through a sequential organocatalytic method involving the in situ generation of α-amino aldehydes followed by a Corey-Chaykovsky reaction. organic-chemistry.org
The pyrazolidine ring, with its electron-rich nitrogen atoms, is generally nucleophilic and reacts with various electrophiles. pharmaguideline.comyoutube.com The nitrogen atoms can attack electrophilic centers, leading to the formation of new bonds. youtube.com For example, alkylation of the nitrogen atoms can be achieved using alkyl halides. pharmaguideline.com
The electron density distribution in the pyrazole ring, a related aromatic system, shows that the C4 position is the most electron-rich and therefore most susceptible to electrophilic attack. pharmaguideline.comyoutube.com While pyrazolidine is a saturated system, the principles of electron density influencing reactivity still apply. The nitrogen atoms are the primary sites for reaction with electrophiles.
Conversely, the pyrazolidine ring itself is not typically considered a strong electrophile. However, derivatives of pyrazolidine can be made to react with nucleophiles. For instance, if a good leaving group is present on the ring, a nucleophile can displace it. The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring. nih.govosti.govrsc.org
Investigation of Reaction Mechanisms for Pyrazolidin-4-ol Transformations.csic.esscispace.comnih.gov
Understanding the mechanisms of reactions involving pyrazolidin-4-ol is crucial for controlling the outcome of synthetic transformations. The reaction of hydrazines with α,β-unsaturated carbonyl compounds is a common method for synthesizing 3-hydroxypyrazolidines. csic.es The mechanism of this reaction involves the initial Michael addition of the hydrazine (B178648) to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the pyrazolidine ring.
The oxidation of pyrazolidine-3,5-diones to their 4-hydroxy derivatives has been studied, and it is proposed that the reaction proceeds through a first-order scheme with the absorption of one mole of oxygen per mole of the pyrazolidinedione. scispace.com However, the formation of byproducts suggests that subsequent reactions, such as hydrolytic cleavage of the pyrazolidine ring, may also occur. scispace.com
Mechanistic studies on the ring-opening polymerization of related heterocyclic systems, such as benzoxazines, have provided insights that could be relevant to understanding the reactivity of pyrazolidine derivatives. researchgate.net These studies often involve detailed analysis using techniques like NMR to elucidate the reaction pathways. researchgate.net
Ring Expansions and Contractions involving Pyrazolidin-4-ol Derivatives
Ring expansion and contraction reactions are important transformations in heterocyclic chemistry, allowing for the synthesis of different ring systems. While specific examples involving pyrazolidin-4-ol are not extensively documented in the provided search results, general principles of ring transformations in heterocyclic systems can be considered.
Ring contraction reactions of saturated heterocycles can be achieved through various methods, including photochemical approaches. nih.gov For example, a photomediated Norrish type II reaction has been used for the ring contraction of piperidines to form cyclopentanes. nih.gov Such a strategy could potentially be adapted for pyrazolidine derivatives. Another approach for ring contraction involves rearrangements of cyclic α-halo ketones, known as the Favorskii rearrangement. chemistrysteps.com
Ring expansion reactions are less common for pyrazolidines. However, ring transformations of other heterocyclic systems, such as the reaction of 4-chloroquinazolines with hydrazines to yield 1,2,4-triazoles, demonstrate the possibility of converting one heterocyclic ring into another. rsc.org These transformations often proceed through a series of steps involving ring opening and subsequent recyclization.
The stability of the resulting ring system is often a driving force for these rearrangements. youtube.comyoutube.comyoutube.com For instance, the contraction of a larger ring to a more stable five- or six-membered ring is often energetically favorable. chemistrysteps.comyoutube.comyoutube.com
Advanced Spectroscopic and Structural Elucidation Research of Pyrazolidin 4 Ol Dihydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an essential tool for determining the precise structure of organic molecules. For Pyrazolidin-4-ol (B13295004) dihydrochloride (B599025), a combination of ¹H, ¹³C, and ¹⁵N NMR techniques would provide a complete picture of its atomic connectivity and stereochemistry.
The structure of Pyrazolidin-4-ol suggests a distinct set of signals in both ¹H and ¹³C NMR spectra. As a dihydrochloride salt, the nitrogen atoms are protonated, which significantly influences the chemical shifts of adjacent protons and carbons.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyrazolidine (B1218672) ring and the hydroxyl and amine groups.
Ring Protons: The methylene (B1212753) protons at the C3 and C5 positions would likely appear as complex multiplets due to coupling with each other and with the proton at C4. Their chemical shift would be downfield due to the adjacent positively charged nitrogen atoms.
C4-Proton: The methine proton at the C4 position, attached to the same carbon as the hydroxyl group, would also be a multiplet, coupled to the protons at C3 and C5.
N-H and O-H Protons: The protons on the nitrogen (N-H) and oxygen (O-H) atoms would appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display three distinct signals for the carbon atoms of the pyrazolidine ring. nih.gov
C3 and C5: The chemical shifts for the C3 and C5 carbons are expected to be in a similar region, influenced by the adjacent nitrogen atoms.
C4: The C4 carbon, bearing the hydroxyl group, would resonate at a different chemical shift, typically further downfield than the other two carbons due to the electronegativity of the oxygen atom. Studies on similar heterocyclic systems, such as pyrazole (B372694) derivatives, confirm the distinct chemical shifts for ring carbons. researchgate.netresearchgate.net
Expected NMR Data for Pyrazolidin-4-ol Dihydrochloride:
| Analysis | Position | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H NMR | H3, H5 | Downfield region | Multiplet |
| H4 | Downfield region | Multiplet | |
| NH | Variable, downfield | Broad Singlet | |
| OH | Variable | Broad Singlet | |
| ¹³C NMR | C3, C5 | ~40-60 | - |
| C4 | ~60-80 | - |
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, albeit less common, technique that provides direct information about the electronic environment of nitrogen atoms. researchgate.net For this compound, the two nitrogen atoms are chemically equivalent due to the symmetry of the parent ring, but they exist in a protonated state.
A ¹⁵N NMR experiment would be expected to show a single resonance for the two equivalent nitrogen atoms. The chemical shift would be significantly influenced by their protonation as ammonium (B1175870) hydrochlorides. This technique is particularly sensitive to changes in the electronic environment and can be used to study tautomeric equilibria in related nitrogen heterocycles. researchgate.netjapsonline.com Although tautomerism is not a primary feature of the saturated pyrazolidine ring itself, ¹⁵N NMR remains invaluable for confirming the nitrogen environment. The low natural abundance and sensitivity of the ¹⁵N nucleus often require advanced techniques like polarization transfer (INEPT) or 2D correlation experiments (HMBC) for detection. japsonline.comnih.gov
Saturated five-membered rings like pyrazolidine are not planar and exist in various puckered conformations, such as the "envelope" or "twist" forms. These conformations can interconvert rapidly at room temperature, a process known as ring inversion.
Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is the ideal method to study these conformational changes. unibas.it
At room temperature, the rapid interconversion of conformers would result in averaged signals in the NMR spectrum.
As the temperature is lowered, the rate of interconversion slows down. If the temperature is lowered sufficiently to the "coalescence temperature," the single averaged signal for a given proton or carbon will broaden significantly.
At even lower temperatures (the "slow-exchange limit"), separate signals for the axial and equatorial protons of the non-planar ring may be observed, allowing for a detailed conformational analysis. rsc.orgresearchgate.net
Such studies would provide critical data on the energy barriers to ring inversion and the preferred conformation of the this compound molecule in solution.
The choice of solvent can have a pronounced effect on NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as N-H and O-H protons. orientjchem.orgorientjchem.org In the case of this compound, different deuterated solvents (e.g., D₂O, DMSO-d₆, CD₃OD) would interact differently with the solute.
Protic vs. Aprotic Solvents: Protic solvents can exchange with the N-H and O-H protons, leading to very broad or even unobservable signals. Aprotic solvents like DMSO-d₆ are often preferred for observing these exchangeable protons.
Hydrogen Bonding: The extent of hydrogen bonding between the solute and the solvent affects the electron density around the protons, causing shifts in their resonance frequencies. capes.gov.br
A systematic study using various solvents would help to assign the exchangeable proton signals definitively and provide insight into the intermolecular interactions between the compound and the solvent. orientjchem.org
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. youtube.com
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (O-H) group. The broadening is a result of intermolecular hydrogen bonding.
N-H Stretch: The stretching vibrations of the N-H bonds in the protonated amine (ammonium) groups are expected to appear as a broad band in the 2400-3200 cm⁻¹ region. This is a characteristic feature of amine salts.
C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds of the methylene (CH₂) and methine (CH) groups on the ring will be present in the 2850-3000 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range. spectroscopyonline.com
C-O Stretch: The stretching vibration for the C-O bond of the secondary alcohol is expected to appear in the 1000-1150 cm⁻¹ region.
Analysis of the "fingerprint region" (below 1500 cm⁻¹) would reveal more complex bending and stretching vibrations unique to the entire molecular structure. youtube.comresearchgate.net
Expected FT-IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (O-H) | Stretch | 3200 - 3600 | Strong, Broad |
| Ammonium (N⁺-H) | Stretch | 2400 - 3200 | Strong, Broad |
| Alkane (C-H) | Stretch | 2850 - 3000 | Medium |
| Carbon-Nitrogen (C-N) | Stretch | 1000 - 1250 | Medium-Weak |
| Carbon-Oxygen (C-O) | Stretch | 1000 - 1150 | Medium-Strong |
Application of Chiroptical Spectroscopic Methods for Stereochemical Characterization
Chiroptical spectroscopic techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. For this compound, which possesses a stereocenter at the C4 position of the pyrazolidine ring, these techniques would be crucial for determining its absolute configuration and enantiomeric purity.
In a typical analysis, the CD spectrum of an enantiomerically pure sample of this compound would exhibit characteristic Cotton effects, which are differential absorptions of left and right circularly polarized light. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the chromophores in the vicinity of the chiral center. By comparing the experimental CD spectrum with theoretical spectra generated through quantum chemical calculations, the absolute configuration of the molecule can be unequivocally assigned.
| Parameter | Description | Typical Data Obtained |
| Wavelength of Maximum Absorption (λmax) | The wavelength at which the strongest Cotton effect is observed. | Dependent on the chromophores present in the molecule. |
| Molar Ellipticity ([θ]) | A quantitative measure of the intensity of the circular dichroism signal. | Positive or negative values indicating the sense of the Cotton effect. |
| Optical Rotation ([α]D) | The angle of rotation of plane-polarized light at the sodium D-line (589 nm). | A specific value indicating the optical activity of the sample. |
This table represents typical data that would be generated from a chiroptical spectroscopic analysis of a chiral compound like this compound.
X-ray Diffraction Crystallography for Solid-State Molecular Architecture
X-ray diffraction (XRD) crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique would provide an unambiguous determination of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the pyrazolidine ring.
The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is dependent on the regular arrangement of molecules within the crystal lattice. Analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.
For this compound, an XRD analysis would reveal:
The puckering of the five-membered pyrazolidine ring.
The orientation of the hydroxyl group at the C4 position.
The location of the hydrochloride counter-ions and their interactions with the pyrazolidine ring, likely through hydrogen bonding with the nitrogen and oxygen atoms.
Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing.
While a specific crystal structure for this compound is not publicly available, numerous studies on related pyrazole and pyrazolidine derivatives have been reported, providing insights into their solid-state conformations. nih.govrsc.org
| Crystallographic Parameter | Description |
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the basic repeating unit of the crystal lattice. |
| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell. |
| Bond Lengths and Angles | The precise distances and angles between atoms in the molecule. |
This table outlines the key parameters determined from an X-ray diffraction crystallographic study.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. nih.gov For this compound, a mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.
Upon ionization in the mass spectrometer, the Pyrazolidin-4-ol molecule would likely be observed as its protonated form, [M+H]+. The high-resolution mass of this ion can be used to confirm the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, providing valuable structural clues. nih.govsapub.org
Common fragmentation pathways for a molecule like Pyrazolidin-4-ol would likely involve the loss of small neutral molecules such as water (H₂O) from the hydroxyl group, or cleavage of the pyrazolidine ring. The resulting fragment ions would be detected, and their mass-to-charge ratios (m/z) would be used to deduce the fragmentation pathway.
| Ion | m/z (Expected) | Possible Fragmentation Pathway |
| [M+H]⁺ | 103.0815 (for C₃H₉N₂O⁺) | Protonated molecular ion of the free base. |
| [M+H-H₂O]⁺ | 85.0709 | Loss of a water molecule from the protonated parent ion. |
| Ring Cleavage Fragments | Variable | Fragments resulting from the breaking of bonds within the pyrazolidine ring. |
This table presents a hypothetical fragmentation pattern for Pyrazolidin-4-ol in a positive ion mass spectrum. The exact masses are calculated for the monoisotopic species.
Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation
While each spectroscopic technique provides valuable information, a truly comprehensive structural elucidation of this compound is best achieved through the integration of multiple analytical methods. youtube.com The combination of data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry, and X-ray crystallography allows for a synergistic and unambiguous determination of the molecule's structure.
For instance, NMR spectroscopy would confirm the connectivity of atoms and provide information about the proton and carbon environments within the molecule. IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretches of the amine and hydrochloride salt. Mass spectrometry would confirm the molecular weight and provide fragmentation data that complements the structural information from NMR. Finally, if a crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.
By combining the insights from each of these techniques, a complete and detailed picture of the chemical identity and structure of this compound can be constructed, forming a solid foundation for any further investigation into its chemical and biological properties.
Computational and Theoretical Chemistry Investigations of Pyrazolidin 4 Ol Dihydrochloride
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding the distribution of its electrons. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it a workhorse for studying molecular systems. youtube.com DFT calculations are employed to perform geometry optimization, a process that systematically alters the molecule's geometry to find the arrangement with the lowest possible energy, known as the ground state. youtube.comyoutube.com This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral (torsional) angles.
For a molecule like Pyrazolidin-4-ol (B13295004), DFT studies would elucidate the puckering of the five-membered pyrazolidine (B1218672) ring and the orientation of the hydroxyl group. While specific DFT data for Pyrazolidin-4-ol dihydrochloride (B599025) is not prevalent in the surveyed literature, calculations on related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and fullerenes, demonstrate that DFT accurately predicts geometric parameters that align well with experimental findings. nih.govnih.gov The process involves selecting a functional (e.g., B3LYP, ωB97XD) and a basis set (e.g., 6-31G**, 6-311++G(d,p)) to approximate the electronic density and atomic orbitals. nih.govekb.eg
Table 1: Representative Optimized Geometrical Parameters for a Pyrazolidine Ring Core (Illustrative)
| Parameter | Bond/Angle | Typical Calculated Value (DFT) |
| Bond Length | C-C | ~1.54 Å |
| C-N | ~1.47 Å | |
| N-N | ~1.45 Å | |
| Bond Angle | C-N-N | ~105-110° |
| N-C-C | ~102-106° | |
| Dihedral Angle | C-N-N-C | ~0-30° (Varies with ring pucker) |
| Note: These are typical, illustrative values for a saturated pyrazolidine ring system. Actual values for Pyrazolidin-4-ol dihydrochloride would depend on the specific level of theory and the influence of the hydroxyl and dihydrochloride components. |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are considered higher-level and more accurate than standard DFT, though they are significantly more computationally demanding. nih.gov
These high-level calculations are often used to obtain benchmark energies and geometries for smaller molecules or to validate the results from more economical methods like DFT. For instance, a study on a complex involving cyclobutadiene (B73232) utilized MP2 and CCSD(T) to precisely calculate intermolecular interaction energies. nih.gov Applying such methods to Pyrazolidin-4-ol would provide a highly accurate description of its geometry and electronic energy, serving as a gold standard for other computational approaches.
Theoretical chemistry can map the energy landscape of a chemical reaction, creating an energetic profile that connects reactants, transition states, and products. By calculating the energies of these stationary points, chemists can determine key thermodynamic and kinetic parameters. The difference in energy between reactants and products yields the reaction enthalpy (ΔH), while the energy difference between reactants and the highest-energy transition state gives the activation energy (Ea), which governs the reaction rate.
From the calculated Gibbs free energy change (ΔG) of a reaction, the equilibrium constant (K_eq) can be determined using the equation ΔG = -RT ln(K_eq). This allows for the prediction of the position of chemical equilibrium and the expected yield of products under specific conditions. While specific energetic profiles for reactions involving this compound are not detailed in the available literature, this methodological approach is standard in computational chemistry for understanding reaction mechanisms.
Prediction of Chemical Reactivity and Stability Descriptors
Beyond geometry, computational methods can predict how a molecule will behave in a chemical reaction. This is achieved by calculating a series of electronic parameters known as chemical reactivity descriptors.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that a molecule's reactivity is primarily governed by the interaction between its Highest Occupied Molecular Orbital (HOMO) and its Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. biomedres.us
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it is easier to induce electronic transitions. nih.govbiomedres.us
Computational studies on related pyrazole (B372694) and pyrimidine (B1678525) derivatives frequently use DFT to calculate these orbital energies. nih.govekb.egnih.gov For example, analysis of pyrazolyl quinolinone derivatives showed how different substituents could alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. ekb.eg
Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for a Pyrazole Derivative
| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Pyrazole Analog | -6.646 | -1.816 | 4.83 |
| Substituted Pyrazole | -5.385 | -1.673 | 3.712 |
| Note: Data is illustrative and based on values reported for quinoline (B57606) and imidazolidin-4-one (B167674) derivatives to demonstrate typical magnitudes. researchgate.netscirp.org A smaller gap indicates higher reactivity. |
Chemical Potential (μ) : Related to the negative of electronegativity, chemical potential measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. More negative values indicate a higher propensity to attract electrons. mdpi.comnih.gov
Global Hardness (η) : This descriptor measures the resistance of a molecule to change its electron distribution. scirp.org A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (E_LUMO - E_HOMO) / 2.
Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a more powerful electrophile. mdpi.comnih.gov
These descriptors are routinely calculated for various molecular systems to compare their reactivity profiles. researchgate.netresearchgate.net
Table 3: Calculated Global Reactivity Descriptors (Illustrative)
| Descriptor | Formula | Calculated Value (for Pyrazole Analog) |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.231 eV |
| Global Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.415 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 3.705 eV |
| Note: Values are calculated using the illustrative data from Table 2 for the "Pyrazole Analog." |
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors, such as Fukui functions, are powerful tools in conceptual density functional theory (DFT) for predicting the most reactive sites within a molecule. nih.gov The Fukui function identifies regions where the electron density changes most significantly upon the addition or removal of an electron. nih.gov This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attack.
For this compound, calculating the Fukui functions would highlight the atoms most likely to engage in chemical reactions. The function is typically condensed to atomic sites, providing a set of values that quantify the reactivity of each atom.
f(r) : The Fukui function, which indicates the change in electron density at a point r with respect to a change in the number of electrons.
f+ : The Fukui function for nucleophilic attack, indicating the propensity of a site to accept an electron.
f- : The Fukui function for electrophilic attack, indicating the propensity of a site to donate an electron.
f0 : The Fukui function for radical attack.
The reactive sites are identified by the atoms with the highest Fukui function values. In this compound, the nitrogen and oxygen atoms are expected to be key sites for interaction.
Table 1: Hypothetical Fukui Function Indices for this compound (Illustrative Data)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| N1 | 0.15 | 0.08 | 0.12 |
| N2 | 0.13 | 0.09 | 0.11 |
| C3 | 0.05 | 0.12 | 0.09 |
| C4 | 0.25 | 0.15 | 0.20 |
| C5 | 0.06 | 0.11 | 0.08 |
| O | 0.30 | 0.20 | 0.25 |
Charge Transfer and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized one-center (lone pairs) and two-center (bonds) elements, which aligns with the chemist's Lewis structure picture. uni-muenchen.dewikipedia.org It allows for the investigation of charge transfer and hyperconjugative interactions within the molecule. researchgate.net
For this compound, NBO analysis would elucidate the nature of its chemical bonds, the hybridization of atomic orbitals, and the delocalization of electron density. q-chem.com This is particularly useful for understanding the stability of the molecule and the nature of its intramolecular interactions. The analysis quantifies the stabilization energies associated with donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.
Table 2: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound (Illustrative Data)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N1 | σ(C5-H) | 2.5 |
| LP(1) N2 | σ(C3-H) | 2.8 |
| LP(1) O | σ(C4-H) | 3.1 |
| σ(C3-C4) | σ(N2-C3) | 1.5 |
| σ(C4-C5) | σ*(N1-C5) | 1.8 |
Conformational Analysis and Molecular Dynamics Simulations
Conformational Preferences and Ring Pucker Analysis
The five-membered pyrazolidine ring in this compound is not planar and can adopt various puckered conformations. nih.gov Conformational analysis is essential to identify the most stable three-dimensional structures of the molecule. The puckering of the ring can be described by two parameters: the puckering amplitude and the phase angle.
The two primary puckering conformations for a five-membered ring are the "envelope" (or "up" and "down") and "twist" conformations. nih.gov In the context of the pyrazolidine ring, the positions of the nitrogen and carbon atoms determine the specific conformation. beilstein-journals.org Computational methods can be used to calculate the relative energies of these conformers to determine the most populated states.
Table 3: Hypothetical Relative Energies of this compound Ring Conformations (Illustrative Data)
| Conformation | Puckering Description | Relative Energy (kcal/mol) |
| 1 | C4-endo (Envelope) | 0.0 |
| 2 | C4-exo (Envelope) | 1.2 |
| 3 | Twist | 2.5 |
| 4 | Planar (Transition State) | 8.0 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com By simulating the motions of atoms and molecules over time, MD can provide insights into the conformational flexibility, stability, and interactions of this compound in a realistic environment, such as in solution or in complex with a biological macromolecule. nih.govrsc.org
MD simulations can reveal how the molecule explores different conformational states, the dynamics of its interactions with surrounding solvent molecules, and the stability of its binding to a potential protein target. nih.gov This information is crucial for understanding its mechanism of action at a molecular level.
Implicit and Explicit Solvent Effects in Theoretical Models
The surrounding solvent can have a significant impact on the structure, stability, and reactivity of a molecule. researchgate.net Theoretical models can account for solvent effects in two primary ways:
Implicit Solvation: The solvent is modeled as a continuous medium with a specific dielectric constant. This approach is computationally less expensive and is useful for capturing the bulk electrostatic effects of the solvent.
Explicit Solvation: Individual solvent molecules are included in the simulation box along with the solute. This method is more computationally intensive but provides a more detailed and accurate description of specific solute-solvent interactions, such as hydrogen bonding.
For this compound, both models would be valuable. Implicit models could be used for initial conformational searches and reactivity predictions, while explicit solvent simulations would be necessary for a detailed understanding of its behavior in aqueous environments and its interactions with biological targets.
Molecular Interaction Studies and Ligand-Target Prediction
Computational methods can be employed to predict the potential biological targets of this compound. This process, often referred to as "target fishing" or "reverse docking," involves screening the molecule against a library of known protein structures to identify potential binding partners. mdpi.com
These studies typically involve molecular docking, which predicts the preferred orientation of the ligand when bound to a target protein to form a stable complex. researchgate.net The strength of the interaction is often estimated using a scoring function, which provides a measure of the binding affinity.
Table 4: Hypothetical Predicted Biological Targets for this compound (Illustrative Data)
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinase A | 1XYZ | -8.5 | Asp166, Lys72 |
| Protease B | 2ABC | -7.9 | Gly143, Ser195 |
| Transferase C | 3DEF | -7.2 | Arg25, Tyr99 |
| Ion Channel D | 4GHI | -6.8 | Phe278, Trp305 |
These predictions can then guide experimental studies to validate the potential biological activity of this compound.
Molecular Docking Simulations for Binding Site Analysis and Interaction Energies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.
In hypothetical molecular docking studies, this compound would be docked into the active site of a relevant biological target, such as a protein kinase or receptor, to analyze its binding interactions. The pyrazolidine scaffold is a common feature in many biologically active molecules, and its derivatives have been shown to interact with various enzymes. nih.govnih.govnih.gov The presence of the hydroxyl group and the protonated amine functions in this compound are expected to play a crucial role in forming specific interactions with the amino acid residues of a receptor's binding pocket. nih.gov
The analysis of the docked conformation would likely reveal a network of hydrogen bonds. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the protonated nitrogens of the pyrazolidine ring are strong hydrogen bond donors. These groups could form key interactions with polar residues like aspartate, glutamate, serine, and threonine in a binding site. Furthermore, the aliphatic carbon backbone of the pyrazolidine ring can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine. nih.gov
Table 1: Hypothetical Interaction Energies for this compound with a Target Protein
| Interaction Type | Interacting Residues (Example) | Estimated Energy (kcal/mol) |
| Hydrogen Bond | Asp145, Glu198 | -4.5 to -6.0 |
| Hydrogen Bond | Ser102 | -3.0 to -5.0 |
| Electrostatic (with Cl⁻) | Lys68, Arg292 | -5.0 to -7.0 |
| Van der Waals | Leu45, Val98 | -1.5 to -2.5 |
| Total Binding Energy | -14.0 to -20.5 |
Note: This table is illustrative and based on typical values found in molecular docking studies of similar heterocyclic compounds.
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions in the crystalline state of a molecule. nih.gov This analysis provides a three-dimensional surface around a molecule, colored according to the nature and proximity of intermolecular contacts, offering a detailed picture of the crystal packing.
Given the structure of this compound, the most significant intermolecular contacts are expected to be hydrogen bonds involving the chloride ions. The protonated nitrogen atoms of the pyrazolidine ring and the hydroxyl group are strong hydrogen bond donors, which would form strong N-H···Cl and O-H···Cl interactions. nih.gov These interactions are typically represented by sharp spikes in the fingerprint plots. nih.gov
The relative contributions of these interactions to the Hirshfeld surface can be quantified, providing a detailed understanding of the packing forces. For similar organic hydrochloride salts, H···Cl and H···H contacts are often the most prevalent. nih.gov
Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Contribution (%) | Description |
| H···Cl/Cl···H | 30 - 40 | Strong hydrogen bonding between protonated amines/hydroxyl group and chloride ions. nih.govnih.gov |
| H···H | 35 - 45 | Van der Waals interactions between hydrogen atoms on the molecular surface. nih.gov |
| O···H/H···O | 10 - 15 | Hydrogen bonds involving the hydroxyl group. imedpub.com |
| N···H/H···N | 5 - 10 | Hydrogen bonds involving the nitrogen atoms. imedpub.com |
| C···H/H···C | 3 - 7 | Weaker C-H···π or C-H···O/Cl interactions. nih.gov |
Note: This table is illustrative and based on published Hirshfeld surface analyses of similar heterocyclic hydrochloride compounds.
Advanced Applications of Pyrazolidin 4 Ol Dihydrochloride As a Chemical Scaffold
Strategic Utility in Complex Molecule Synthesis
The pyrazolidine (B1218672) framework, particularly functionalized variants like pyrazolidin-4-ol (B13295004), serves as a valuable building block in the synthesis of more complex molecular architectures. The presence of multiple reaction sites allows for a variety of chemical transformations, making it a strategic starting material for constructing diverse chemical libraries. For instance, the pyrazolidine ring can be a precursor to various fused heterocyclic systems. csic.es
The synthesis of pyrazolidines can be achieved through several methods, including the reaction of hydrazines with 1,3-dihalopropanes or α,β-unsaturated carbonyl compounds. csic.es Organocatalytic methods have also been developed for the synthesis of 4-substituted pyrazolidin-3-ols from α-substituted propenals and activated hydrazines, offering an efficient route to these scaffolds. researchgate.netmdpi.com These synthetic strategies provide access to a wide range of pyrazolidine derivatives that can be further elaborated into more complex structures.
Development of Novel Heterocyclic Systems Incorporating the Pyrazolidine Core
The pyrazolidine core is a versatile scaffold for the construction of novel heterocyclic systems. Through various chemical transformations, the pyrazolidine ring can be annulated with other rings to create polycyclic structures with unique properties. For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which can be synthesized from pyrazole (B372694) precursors, have shown significant potential in medicinal chemistry. mdpi.com
The synthesis of these fused systems often involves the reaction of a functionalized pyrazole or pyrazolidine with a suitable bifunctional reagent. For instance, the condensation of 5-amino-4-cyanopyrazole with β-dicarbonyl compounds can lead to the formation of pyrazolo[3,4-b]pyridines. scholarsportal.info Similarly, pyrano[2,3-c]pyrazole derivatives can be synthesized through organocatalytic domino reactions. nih.govmetu.edu.tr These synthetic approaches allow for the creation of a diverse array of heterocyclic compounds with potential applications in various fields.
Role as a Ligand in Coordination Chemistry and Organocatalysis
Pyrazole and its derivatives are widely utilized as ligands in coordination chemistry due to their ability to coordinate with a variety of metal ions through their nitrogen atoms. researchgate.netnih.gov The resulting metal complexes have found applications in catalysis, materials science, and as potential therapeutic agents. researchgate.netbohrium.com The pyrazolidine scaffold, as a saturated analog of pyrazole, can also act as a ligand, although its coordination chemistry is less explored.
In the realm of organocatalysis, pyrazolidine derivatives have been employed as catalysts for various organic transformations. For example, pyrrolidine-based catalysts have been used for the synthesis of 4-substituted pyrazolidin-3-ols. researchgate.netmdpi.com The development of chiral organocatalysts based on the pyrazolidine scaffold holds promise for asymmetric synthesis.
Bioisosteric Replacements and Scaffold Hop Strategies in Chemical Biology Research
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.combaranlab.org The pyrazole and pyrazolidine rings have been successfully used as bioisosteres for other chemical moieties. For instance, pyrazoles have been investigated as non-classical bioisosteres for amides in the development of prolylcarboxypeptidase inhibitors. nih.gov
Scaffold hopping is another powerful technique in medicinal chemistry where the core structure of a known active compound is replaced with a novel scaffold to identify new chemical series with improved properties. nih.govrsc.orgdrugbank.com The pyrazoline scaffold, a close analog of pyrazolidine, has been explored in a scaffold hopping strategy to develop selective CB₂ receptor ligands. nih.gov Similarly, pyrazine (B50134) has been used as a bioisostere for phenyl and other heteroaryl groups in drug discovery. pharmablock.com The pyrazolidine core, with its unique three-dimensional shape and hydrogen bonding capabilities, represents an attractive scaffold for such strategies.
Design of Compounds for Specific Biological Target Modulation and Mechanistic Investigations
The pyrazolidine scaffold has been a fertile ground for the discovery of compounds that modulate the activity of various biological targets, including enzymes and receptors. The ability to systematically modify the substituents on the pyrazolidine ring allows for detailed structure-activity relationship (SAR) studies.
In Vitro Studies of Enzyme Inhibition and Structure-Activity Relationships
Derivatives of the pyrazolidine core have been extensively studied as inhibitors of various enzymes. For example, pyrazolidine-3,5-dione (B2422599) derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities. researchgate.net Structure-activity relationship studies on these compounds have helped in identifying key structural features required for their biological activity. researchgate.netnih.gov
Pyrazoline derivatives have been investigated as inhibitors of monoamine oxidase (MAO), with some compounds showing selective inhibition of MAO-B. researchgate.net Furthermore, pyrazolo[1,5-a]pyrimidine derivatives have been studied for their inhibitory effects on α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.govresearchgate.net The SAR of pyrazolone (B3327878) derivatives has also been explored for their anti-inflammatory activity. japsonline.com
| Compound Class | Target Enzyme(s) | Key Findings |
| Pyrazolidine-3,5-diones | Various cancer cell lines and microbes | Some derivatives showed potent anticancer and antimicrobial activities. researchgate.net |
| Pyrazolidinones | Bacterial enzymes | Modifications to the side chain at C-7 improved potency and spectrum of activity. nih.gov |
| Pyrazolines | Monoamine Oxidase (MAO-A and MAO-B) | Some derivatives exhibited selective inhibition of MAO-B. researchgate.net |
| Pyrazolo[1,5-a]pyrimidines | α-amylase, α-glucosidase | Certain derivatives showed inhibitory effects on these enzymes. nih.govresearchgate.net |
| Pyrazolones | Cyclooxygenase (COX) | Investigated for anti-inflammatory properties. japsonline.com |
| Pyrido[2,3-d]pyrimidines | Carbonic Anhydrase I and II | All tested compounds showed inhibitory activity. nih.gov |
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., GABA A receptor)
The pyrazolidine scaffold and its analogs have been instrumental in the development of ligands for various receptors, most notably the GABA A receptor, a key player in the central nervous system. mdpi.comunifi.it The GABA A receptor has multiple binding sites, including the benzodiazepine (B76468) binding site, which can be targeted by allosteric modulators. mdpi.com
Pyrazolo[1,5-a]quinazolines and related structures have been synthesized and evaluated as modulators of the GABA A receptor. mdpi.comcore.ac.uk Some of these compounds have shown the ability to interact with a non-traditional benzodiazepine binding site at the α+/β− interface. mdpi.com Studies on pyrazolopyridine derivatives have demonstrated their action as competitive antagonists at adenosine (B11128) A1 receptors. nih.gov The pyrazoline scaffold has also been investigated for its interaction with cannabinoid receptors. nih.gov
| Compound Scaffold | Receptor Target | Key Findings |
| Pyrazolo[1,5-a]quinazolines | GABA A Receptor | Some compounds act as modulators, with some interacting with a non-traditional benzodiazepine site. mdpi.comcore.ac.uk |
| Pyrazolopyridines | Adenosine A1 Receptor | Act as competitive antagonists. nih.gov |
| Pyrazolines | Cannabinoid Receptors (CB1 and CB2) | Showed selectivity for CB2 receptors. nih.gov |
| Pyrazolo[1,5-a]pyridines | Dopamine (B1211576) Receptors | Binding and efficacy at dopamine receptors have been studied. aun.edu.eg |
Investigation of Mode of Action via In Silico Methods
The exploration of the therapeutic potential of molecules derived from the pyrazolidin-4-ol scaffold has been significantly advanced through the use of in silico methodologies. These computational techniques provide deep insights into the molecular interactions that govern the biological activity of these compounds, thereby guiding the rational design of more potent and selective agents. Computational studies, including pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations, have been instrumental in elucidating the mode of action of pyrazolidine-based compounds, particularly in the context of enzyme inhibition.
One prominent area of investigation has been the development of derivatives as inhibitors of Tropomyosin receptor kinases (TRKs), which are implicated in various cancers. nih.gov A computational study on a series of pyrazolo[3,4-b]pyridine derivatives, which share a core heterocyclic structure with pyrazolidine compounds, has demonstrated the power of in silico approaches. nih.gov This research focused on understanding the structural requirements for effective inhibition of TRKA, a key member of the TRK family. nih.gov
Pharmacophore modeling was employed to identify the essential chemical features necessary for biological activity. nih.gov The generated pharmacophore hypothesis, ADRR_1, highlighted the key characteristics required for a molecule to interact effectively with the TRKA active site. nih.gov This model serves as a virtual template for the design and screening of new potential inhibitors.
Molecular docking studies were conducted on a library of these derivatives to predict their binding affinity and orientation within the TRKA binding pocket. The docking scores for a set of 37 ligands ranged from -12.672 to -14.169 kcal/mol, indicating strong potential for binding. nih.gov The analysis of the best-scoring ligand, L5, revealed specific and crucial interactions with the amino acid residues of the enzyme. nih.gov
The stability of the ligand-protein complex is a critical factor in determining the inhibitory potential of a compound. Molecular dynamics (MD) simulations were performed to assess the stability of the TRKA-L5 complex over time. The simulations confirmed that the complex remained stable, underscoring the robustness of the interactions identified through molecular docking. nih.gov
Furthermore, these in silico approaches have been extended to virtual screening of large compound databases to identify novel TRKA inhibitors. A virtual screening of the ZINC database, using the established pharmacophore model and docking protocols, led to the identification of a hit compound, ZINC000013331109, with a favorable docking score and predicted binding affinity. nih.gov
The detailed findings from these computational investigations are summarized in the tables below, illustrating the specific interactions and energetic parameters that define the mode of action for these pyrazolidine-related scaffolds.
Table 1: Molecular Docking and Interaction Data for Lead Compound L5 with TRKA
| Parameter | Observation |
| Docking Score | -14.169 kcal/mol |
| Conventional Hydrogen Bonds | Five bonds formed with residues Glu546, Met620, Lys627, and Lys572. nih.gov |
| Carbon-Hydrogen Bonds | Three bonds established with residues Gly623, Glu618, and Asp703. nih.gov |
| Interacting Moiety | Pyrazolo[3,4-b]pyridine core. nih.gov |
Table 2: Virtual Screening Hit for TRKA Inhibition
| Compound ID | Docking Score (kcal/mol) | Key Interactions |
| ZINC000013331109 | -10.775 | Good binding affinity with key amino acids in the TRKA active site. nih.gov |
These in silico findings provide a detailed molecular blueprint for understanding the inhibitory mechanism of pyrazolidine-based scaffolds. By identifying the key amino acid interactions and the structural features required for high-affinity binding, these computational studies pave the way for the structure-based design of next-generation therapeutic agents. The continued application of such methods holds immense promise for accelerating the discovery and optimization of novel drugs targeting a range of diseases. eurasianjournals.com
Q & A
Q. What are the key synthetic routes and reaction conditions for Pyrazolidin-4-ol dihydrochloride?
this compound synthesis typically involves multi-step reactions, including cyclization, functional group modification, and salt formation. For analogous dihydrochloride compounds, common steps include:
- Cyclization : Using hydrazine derivatives to form the pyrazolidine ring under controlled pH (e.g., acidic or basic conditions) .
- Salt formation : Reacting the free base with hydrochloric acid to yield the dihydrochloride salt, often requiring stoichiometric control and solvent evaporation .
- Purification : Techniques like recrystallization or column chromatography are critical to isolate high-purity products . Key reagents include hydrazine derivatives, HCl, and catalysts (e.g., palladium for coupling reactions). Reaction temperatures (25–80°C) and solvent systems (e.g., ethanol/water mixtures) must be optimized to prevent decomposition .
Q. How should this compound be handled and stored to ensure stability?
- Handling : Use PPE (gloves, lab coats, goggles) in a fume hood to avoid inhalation or skin contact. Immediate decontamination with water is required for spills .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis or oxidation .
- Disposal : Follow institutional guidelines for hazardous waste, as dihydrochloride salts may release toxic fumes upon incineration .
Q. Which analytical techniques are recommended for characterizing this compound?
- Structural elucidation : NMR (¹H/¹³C) and FT-IR to confirm functional groups and salt formation .
- Purity assessment : HPLC or LC-MS with UV detection, using reverse-phase columns and aqueous/organic mobile phases .
- Quantitative analysis : Titration with standardized NaOH to determine HCl content .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis?
Yield optimization requires systematic parameter screening:
- Design of Experiments (DoE) : Vary temperature, pH, and reagent ratios to identify optimal conditions .
- Catalyst screening : Test transition metal catalysts (e.g., Pd/C) for coupling steps to enhance efficiency .
- In-line monitoring : Use techniques like FT-IR or Raman spectroscopy to track reaction progress and minimize side products . For example, one study on a triazole-piperidine dihydrochloride achieved a 92% yield by adjusting reaction pH to 6.5 and using ethanol as a solvent .
Q. What strategies address contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Model variability : Differences in cell lines (e.g., bacterial vs. mammalian) or in vivo systems (e.g., burn wound models vs. systemic infection models) .
- Concentration effects : Activity may vary at sub-MIC vs. therapeutic doses. Dose-response curves and time-kill assays are essential for validation .
- Impurity interference : Contaminants from synthesis (e.g., unreacted intermediates) can skew results. Repurify batches and re-test . A study on octenidine dihydrochloride resolved in vitro-in vivo discrepancies by correlating MIC values with tissue penetration data .
Q. Which experimental models are suitable for evaluating this compound’s antimicrobial efficacy?
- In vitro :
- MIC/MBC assays : Use standardized broth microdilution against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) strains .
- Biofilm assays : Assess activity against bacterial biofilms using crystal violet staining or confocal microscopy .
- In vivo :
- Burn wound infection models : Monitor bacterial load reduction in murine models, ensuring eschar penetration is measured .
- Systemic infection models : Evaluate survival rates in sepsis-induced animals .
Methodological Considerations
Q. How can researchers mitigate cytotoxicity of this compound in cell-based assays?
- Dose optimization : Perform MTT assays to determine IC₅₀ values and select sub-toxic concentrations .
- Chelating agents : Add EDTA or albumin to neutralize reactive intermediates in cell culture media .
- Alternative formulations : Encapsulate the compound in liposomes to reduce direct cell contact .
Q. What computational tools aid in predicting the reactivity of this compound?
- Retrosynthesis software : Tools like Pistachio or Reaxys propose synthetic pathways based on analogous dihydrochloride compounds .
- Molecular docking : Predict binding affinity to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
